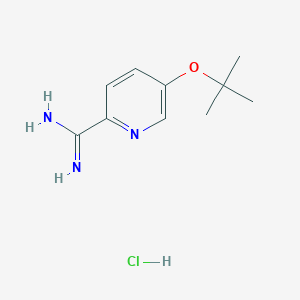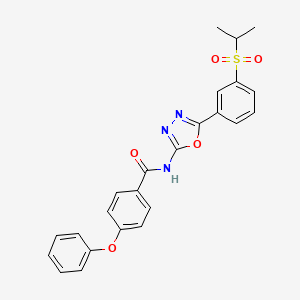![molecular formula C19H15ClF2N2O3 B2950019 6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol CAS No. 1435979-85-3](/img/structure/B2950019.png)
6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol is a novel pyridazine derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a potent inhibitor of several enzymes, including PDE5 and PDE10, which are involved in various physiological processes.
Aplicaciones Científicas De Investigación
6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol has several potential applications in scientific research. One of the most promising applications is in the field of neuroscience, where this compound has been shown to have neuroprotective effects. It has been demonstrated to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol has been shown to improve cognitive function in animal models of these diseases.
Mecanismo De Acción
The mechanism of action of 6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol is not fully understood. However, it is known to be a potent inhibitor of PDE5 and PDE10, which are enzymes that degrade cyclic nucleotides such as cGMP and cAMP. By inhibiting these enzymes, 6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol increases the levels of these cyclic nucleotides, which can have various physiological effects.
Efectos Bioquímicos Y Fisiológicos
6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol has been shown to have several biochemical and physiological effects. In addition to its neuroprotective effects, this compound has been shown to have anti-inflammatory effects. It has been demonstrated to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models of inflammation. Additionally, 6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol has been shown to have vasodilatory effects, which can have implications for the treatment of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol in lab experiments is its potency. This compound has been shown to be a potent inhibitor of PDE5 and PDE10, which makes it a useful tool for studying the physiological effects of these enzymes. Additionally, 6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol has been shown to be relatively stable, which makes it easier to handle in lab experiments. However, one of the limitations of using this compound is its high cost, which can make it difficult to use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research on 6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol. One of the most promising directions is in the development of new treatments for neurodegenerative diseases. The neuroprotective effects of this compound make it a potential candidate for the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of new drugs with similar effects. Finally, the use of 6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol in combination with other drugs could have synergistic effects, which could lead to the development of more effective treatments for various diseases.
Métodos De Síntesis
The synthesis of 6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol involves several steps. The starting material is 4-(difluoromethoxy)-3-methoxybenzaldehyde, which is reacted with 4-chlorophenylhydrazine to obtain the hydrazone intermediate. This intermediate is then reacted with 2-cyanopyridine in the presence of a base to form the pyridazine ring. The final step involves the reduction of the cyano group to the corresponding alcohol using a reducing agent such as lithium aluminum hydride.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-5-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF2N2O3/c1-26-17-9-11(2-7-16(17)27-19(21)22)8-13-10-15(23-24-18(13)25)12-3-5-14(20)6-4-12/h2-7,9-10,19H,8H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQZLFRLGKIKNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2=CC(=NNC2=O)C3=CC=C(C=C3)Cl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-chlorophenyl)-4-(4-(difluoromethoxy)-3-methoxybenzyl)pyridazin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2949936.png)
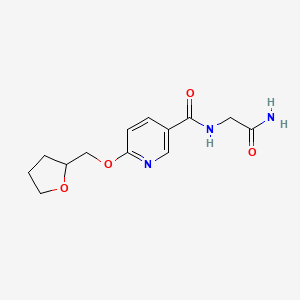
![1-(3,4-dimethylphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2949941.png)
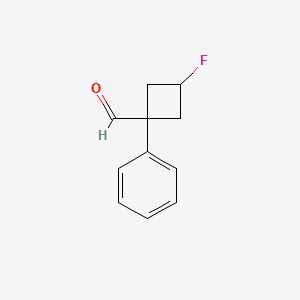
![N-(cyanomethyl)-N-ethyl-4-[(oxolan-2-yl)methoxy]benzamide](/img/structure/B2949943.png)
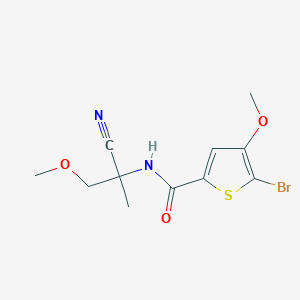

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2949950.png)
![3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid](/img/structure/B2949951.png)
![(2Z)-3-ethoxy-2-[(2-nitrophenyl)sulfonyl]-1-phenylprop-2-en-1-one](/img/structure/B2949953.png)
![2-chloro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-5-nitrobenzamide](/img/structure/B2949954.png)
![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2949955.png)
